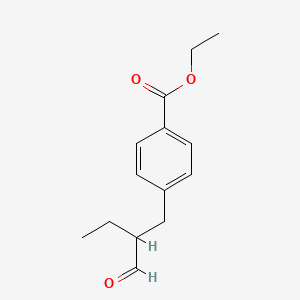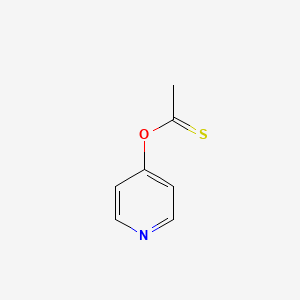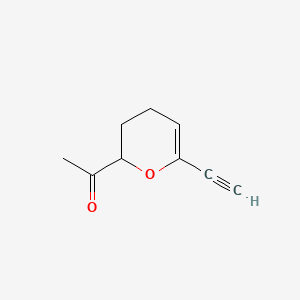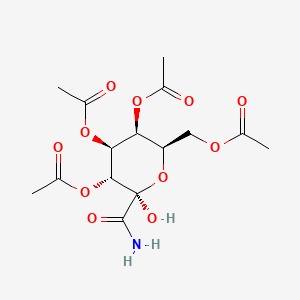
Methyltriphenylphosphonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltriphenylphosphonium iodide is a chemical compound with the linear formula CH3P(C6H5)3I . It is used as a reactant for the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known to be used as a reactant in various synthesis processes . For instance, it is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells .Molecular Structure Analysis
The molecular formula of this compound is C19H18IP . Its molecular weight is 404.22 . The SMILES string representation is [I-].CP+(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions . It is used in the synthesis of triphenylamine-based dyes and polyolefinic aromatic molecules with pyrene for use in dye-sensitized solar cells . It is also used as a ligand in coupling reactions and as a precursor to a Wittig reagent .Physical and Chemical Properties Analysis
This compound appears as a white to light yellow powder . It is soluble in water, acetone, dichloromethane, and methanol . It has a melting point of 183-185 °C .科学的研究の応用
Used in synthesizing anionic carbonyliodorhenium complexes (Moedritzer, 1972).
Involved in the creation of new metal-organic crystals with potential applications in single crystal X-ray analyses and optical quality testing (Shivachev et al., 2013).
Plays a role in the preparation of [11C]methylenetriphenylphosphorane, a precursor used in synthesizing [β-11C]styrene (Kihlberg et al., 1990).
Utilized in synthesizing ferrocene-containing pyridine ligands and constructing electrochemical sensors for metal cations (Liu et al., 2008).
Effective as a dehydration and dehydrohalogenation reagent in specific solvents (Spangler et al., 1981).
Involved in the Wittig coupling for metabolic studies (Rakoff, 1993).
Acts as a corrosion inhibitor for steel in acid media (Zerrouki et al., 2019).
Inhibits the Krebs cycle enzyme 2-Oxoglutarate Dehydrogenase in cellular metabolism (Elkalaf et al., 2016).
Important in studying C−H...I- interactions in ferrocene derivatives (Glidewell et al., 1994).
Used in the synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates (Mazurkiewicz & Kuźnik, 2006).
Involved in triboluminescence and vapor-induced phase transitions in methyltriphenylphosphonium tetrahalomanganate(II) complexes (Balsamy et al., 2014).
Used in the formation of chloromethyltriphenylphosphonium iodide for Wittig chloromethylenation (Miyano et al., 1979).
Assists in thermogravimetrical dealkoxycarbonylation of N-acyl-α-triphenylphosphonioglycinates (Adamek et al., 2011).
Synthesis of phosphonium 1,3,2,5-dioxaborataphosphorinanes (Nikonov et al., 1988).
Plays a role in a three-component coupling reaction in organic chemistry (Han et al., 2001).
Applied in the selective recognition of rutin and quercetin in Herba Artemisiae Scopariae (Ma et al., 2017).
Acts as a reducing agent in organic syntheses (Firouzabadi & Adibi, 1998).
Used as a Wittig vinylation reagent in organic chemistry (Cattelan et al., 2015).
Applied in synthesizing triphenylphosphonium cations of diterpenoid isosteviol for antimitotic activity (Strobykina et al., 2015).
Utilized in dethioacetalisation of dithiannes-1,3 by tribromides (Cristau et al., 1986).
Safety and Hazards
Methyltriphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .
将来の方向性
特性
CAS番号 |
1560-52-7 |
|---|---|
分子式 |
C19H18IP |
分子量 |
406.2 g/mol |
IUPAC名 |
(114C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |
InChIキー |
JNMIXMFEVJHFNY-DEQYMQKBSA-M |
異性体SMILES |
[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
正規SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
同義語 |
METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
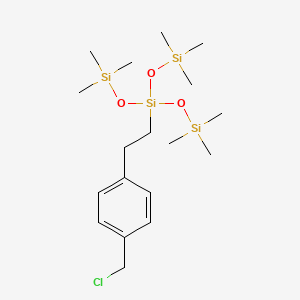
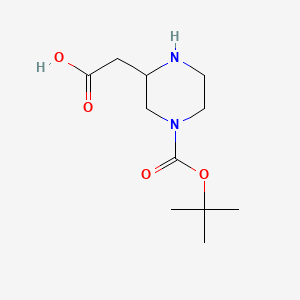
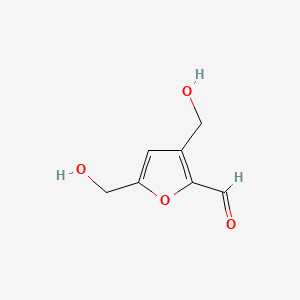
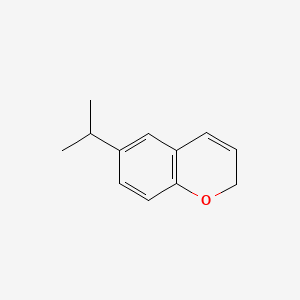
![Cyclopropane, 1-(4-bromo-3-buten-1-ynyl)-2-ethoxy-, [1alpha(Z),2ba]- (9CI)](/img/no-structure.png)
